N-(Cyclohex-1-en-1-yl)-N-methylnaphthalene-1-carboxamide
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Overview
Description
N-(Cyclohex-1-en-1-yl)-N-methylnaphthalene-1-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a naphthalene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-1-en-1-yl)-N-methylnaphthalene-1-carboxamide typically involves the reaction of cyclohex-1-en-1-ylamine with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-1-en-1-yl)-N-methylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds in the cyclohexene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(Cyclohex-1-en-1-yl)-N-methylnaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Cyclohex-1-en-1-yl)-N-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohex-1-en-1-yl)pyrrolidine
- N-(Cyclohex-1-en-1-yl)piperidine
Uniqueness
N-(Cyclohex-1-en-1-yl)-N-methylnaphthalene-1-carboxamide is unique due to the presence of both a cyclohexene ring and a naphthalene ring, which confer distinct chemical and physical properties
Properties
CAS No. |
61576-16-7 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(cyclohexen-1-yl)-N-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H19NO/c1-19(15-10-3-2-4-11-15)18(20)17-13-7-9-14-8-5-6-12-16(14)17/h5-10,12-13H,2-4,11H2,1H3 |
InChI Key |
DAAKKRRRFDYTGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CCCCC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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